N''-(cyclopentylideneamino)guanidine
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Overview
Description
N’‘-(cyclopentylideneamino)guanidine is a chemical compound with the molecular formula C6H12N4. It is also known by its IUPAC name, N’'-cyclopentylidenecarbonohydrazonic diamide. This compound is part of the guanidine family, which is known for its diverse applications in various fields such as pharmaceuticals, organometallic chemistry, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-(cyclopentylideneamino)guanidine can be achieved through several methods. One common approach involves the reaction of cyclopentanone with aminoguanidine under acidic conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’'-(cyclopentylideneamino)guanidine often involves the use of solid-supported reagents to streamline the synthesis process. This method allows for the efficient production of the compound in large quantities while maintaining high purity levels .
Chemical Reactions Analysis
Types of Reactions
N’'-(cyclopentylideneamino)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions .
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize N’'-(cyclopentylideneamino)guanidine.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to replace specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield cyclopentylidene derivatives, while reduction reactions can produce cyclopentylamine derivatives .
Scientific Research Applications
N’'-(cyclopentylideneamino)guanidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’'-(cyclopentylideneamino)guanidine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N’-disubstituted guanidines: These compounds share a similar guanidine core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Uniqueness
N’'-(cyclopentylideneamino)guanidine is unique due to its specific cyclopentylidene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(cyclopentylideneamino)guanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c7-6(8)10-9-5-3-1-2-4-5/h1-4H2,(H4,7,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOMZQCDDKGTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN=C(N)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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